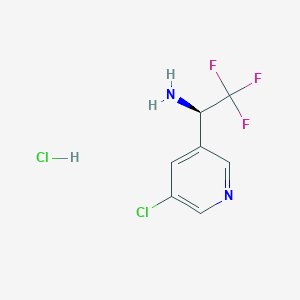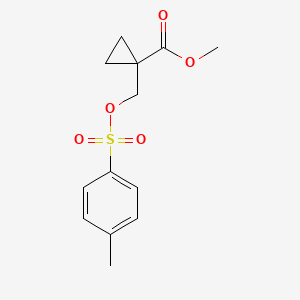
Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C13H16O5S and a molecular weight of 284.33 g/mol . It is known for its unique structure, which includes a cyclopropane ring and a p-tolylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with p-toluenesulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The p-tolylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The cyclopropane ring provides structural rigidity, which can influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate can be compared with similar compounds such as:
Methyl 1-(P-tolylsulfonyl)cyclopropanecarboxylate: This compound lacks the oxymethyl group, which can affect its reactivity and applications.
Methyl 1-(P-tolylsulfonyloxymethyl)cyclobutanecarboxylate: The presence of a cyclobutane ring instead of a cyclopropane ring can lead to differences in chemical properties and reactivity.
Methyl 1-(P-tolylsulfonyloxymethyl)cyclopentanecarboxylate: The larger ring size can influence the compound’s stability and interactions with other molecules.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C13H16O5S |
|---|---|
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
methyl 1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O5S/c1-10-3-5-11(6-4-10)19(15,16)18-9-13(7-8-13)12(14)17-2/h3-6H,7-9H2,1-2H3 |
InChI-Schlüssel |
POSUPXVVWUSRAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


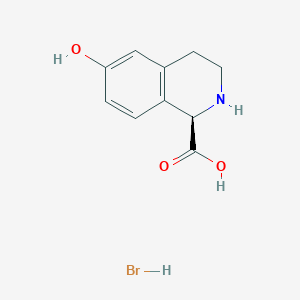
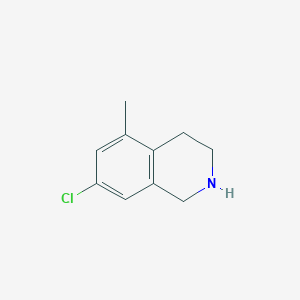
![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)
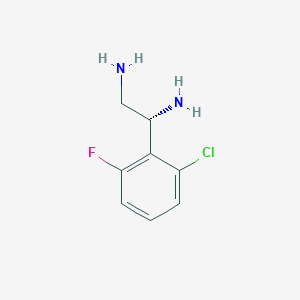
![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)
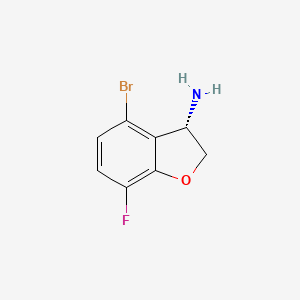
![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)
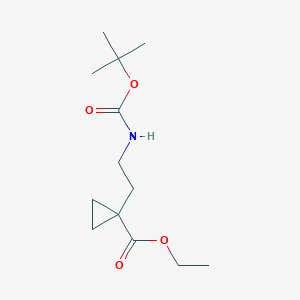
![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
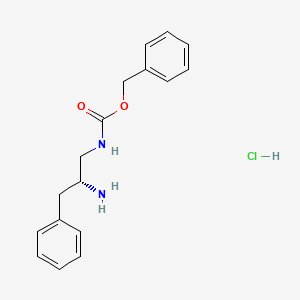
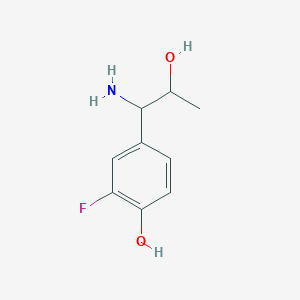
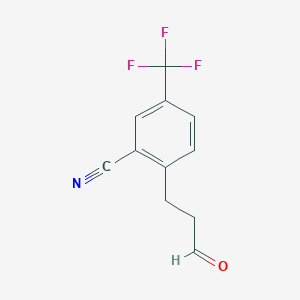
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)
